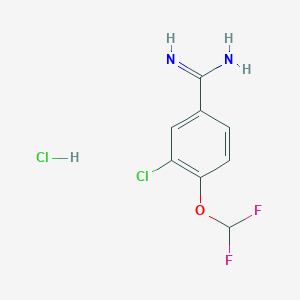![molecular formula C12H14ClN3O3S2 B2451264 5-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1797308-08-7](/img/structure/B2451264.png)
5-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The pyrano[4,3-c]pyrazole portion suggests a fused ring system, which could have interesting chemical properties .Scientific Research Applications
Antimicrobial Activity
Research into similar compounds with pyrazole and sulfonamide structures, like 5-chloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide, reveals applications in antimicrobial activities. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles based on pyrazole and found antimicrobial properties in these compounds (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Azab, Youssef, and El-Bordany (2013) reported the antibacterial efficacy of novel heterocyclic compounds containing a sulfonamido moiety (Azab, Youssef, & El-Bordany, 2013).
Potential in Cancer Research
Compounds with similar structures have also been investigated for their potential use in cancer research. Ghorab, Alsaid, Abdullah-al-Dhfyan, and Arafa (2015) explored the cytotoxicity of novel sulfonamide derivatives in cancer cell lines, suggesting the potential utility of similar compounds in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Application in Enzyme Inhibition
Sulfonamide-based compounds have been extensively studied for their enzyme inhibitory properties. Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, and Mert (2017) synthesized metal complexes of pyrazole-based sulfonamide, showing effective inhibition of carbonic anhydrase isozymes (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).
Antiviral Activities
Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, and Zhang (2010) researched the antiviral activity of 5-chlorophenyl sulfonamide derivatives, highlighting the potential antiviral applications of related compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Synthesis and Molecular Studies
Further research into the synthesis and structural analysis of these compounds, like the studies by Farrukh, Mohamed, Ahmed, Marzouk, and El-Moghazy (2013), provides valuable insights into their chemical properties and potential applications (Farrukh, Mohamed, Ahmed, Marzouk, & El-Moghazy, 2013).
Mechanism of Action
properties
IUPAC Name |
5-chloro-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S2/c1-16-10-4-5-19-7-8(10)9(15-16)6-14-21(17,18)12-3-2-11(13)20-12/h2-3,14H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRQKHHZKBSFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

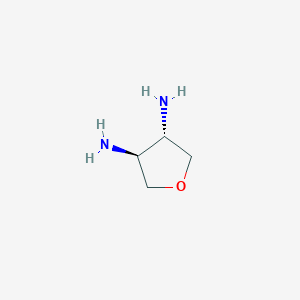


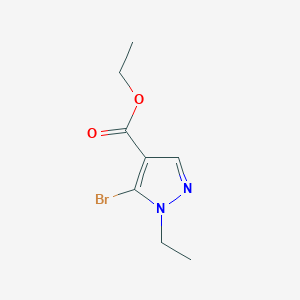
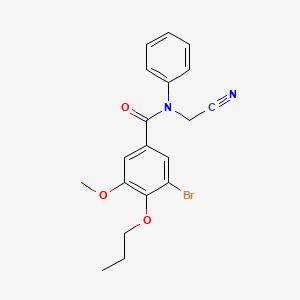
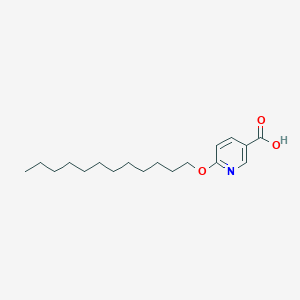

![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)

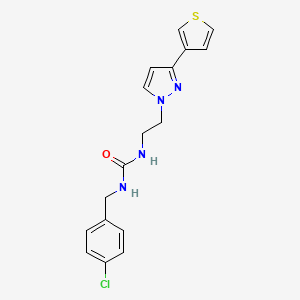
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylonitrile](/img/structure/B2451197.png)


